molecular formula C13H12N2OS B2547098 1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole CAS No. 1790597-02-2

1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B2547098
CAS No.: 1790597-02-2
M. Wt: 244.31
InChI Key: KLYZSSWRIICFMR-UHFFFAOYSA-N
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Description

1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of thiazole and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole typically involves the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The base used can be triethylamine or pyridine, which helps in neutralizing the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole ring can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-thiazole-4-carbonyl chloride: A precursor in the synthesis of the target compound.

    2,3-dihydro-1H-indole: The indole component of the target compound.

    S-methyl 1,3-thiazole-4-carbothioate: A related thiazole derivative with different functional groups.

Uniqueness

1-(2-methyl-1,3-thiazole-4-carbonyl)-2,3-dihydro-1H-indole is unique due to its combined thiazole and indole structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-14-11(8-17-9)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYZSSWRIICFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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